molecular formula C8H13NO2 B13954359 5-Methoxy-2-methyl-4-propyloxazole

5-Methoxy-2-methyl-4-propyloxazole

Cat. No.: B13954359
M. Wt: 155.19 g/mol
InChI Key: MMTXVCJJFXKQAX-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-propyloxazole is a heterocyclic organic compound belonging to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-4-propyloxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-4-propyl-1,3-oxazole with methanol under acidic conditions can yield this compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-propyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced oxazole derivatives with hydrogenated functional groups.

    Substitution: Substituted oxazoles with various functional groups replacing the methoxy group.

Scientific Research Applications

5-Methoxy-2-methyl-4-propyloxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-4-propyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-4-ethyloxazole
  • 5-Methoxy-2-methyl-4-butyl-oxazole
  • 5-Methoxy-2-methyl-4-phenyl-oxazole

Uniqueness

5-Methoxy-2-methyl-4-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-methoxy-2-methyl-4-propyl-1,3-oxazole

InChI

InChI=1S/C8H13NO2/c1-4-5-7-8(10-3)11-6(2)9-7/h4-5H2,1-3H3

InChI Key

MMTXVCJJFXKQAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC(=N1)C)OC

Origin of Product

United States

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